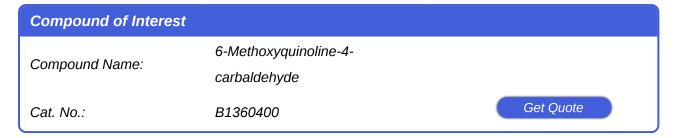




Application Notes and Protocols for the Quantification of 6-Methoxyquinoline-4carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **6-methoxyquinoline-4-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds and fluorescent probes. The following protocols are based on established analytical techniques for quinoline derivatives and aldehydes, offering robust and reliable quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of aromatic compounds. This method is suitable for the direct analysis of **6-methoxyquinoline-4-carbaldehyde** in solution.

Experimental Protocol

- a. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).



- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- b. Reagents and Standards:
- · Acetonitrile (ACN), HPLC grade.
- Methanol (MeOH), HPLC grade.
- Water, HPLC grade or ultrapure.
- Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
- 6-Methoxyquinoline-4-carbaldehyde reference standard of known purity.
- c. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **6-methoxyquinoline-4-carbaldehyde** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.
- Sample Preparation: Dissolve the sample containing **6-methoxyquinoline-4-carbaldehyde** in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
- d. Chromatographic Conditions:
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the column and system.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.



- Detection Wavelength: Monitor at the maximum absorbance wavelength of 6methoxyquinoline-4-carbaldehyde (determined by UV scan, typically around 240 nm and 320 nm).
- Injection Volume: 10 μL.
- e. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
- Determine the concentration of **6-methoxyquinoline-4-carbaldehyde** in the sample by interpolating its peak area on the calibration curve.

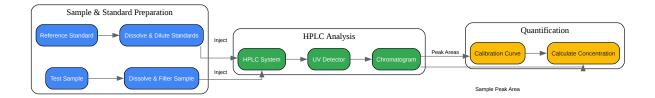
Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Representative Data)

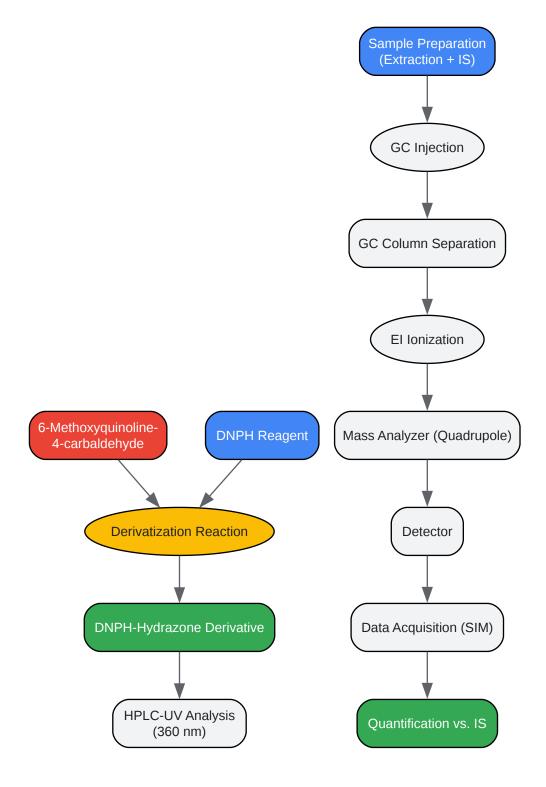
Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.7 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Workflow Diagram









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